molecular formula C11H15NO2 B12979788 4-Amino-4-(p-tolyl)butanoic acid

4-Amino-4-(p-tolyl)butanoic acid

Cat. No.: B12979788
M. Wt: 193.24 g/mol
InChI Key: AAOIWGGBQGXIGE-UHFFFAOYSA-N
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Description

4-Amino-4-(p-tolyl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butanoic acid, featuring an amino group and a p-tolyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(p-tolyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the reduction of 4-oxo-4-(p-tolyl)butanoic acid using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(p-tolyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the p-tolyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, while the p-tolyl group provides hydrophobic interactions that can be exploited in various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-amino-4-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)

InChI Key

AAOIWGGBQGXIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N

Origin of Product

United States

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